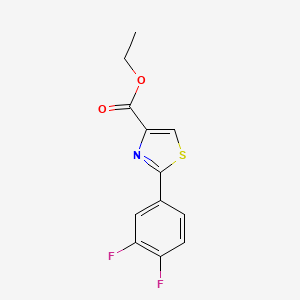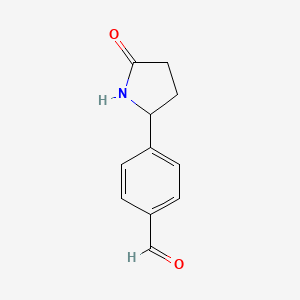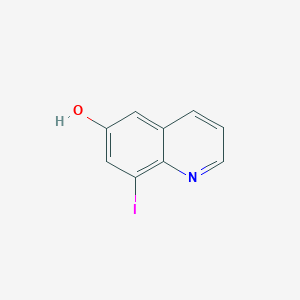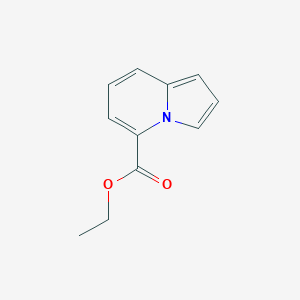
Benzamide, N-chloro-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-chloro-2-fluoro- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. The addition of chlorine and fluorine atoms to the benzamide structure imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-chloro-2-fluoro- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamides often involves high-temperature reactions between carboxylic acids and amines. For instance, the synthesis of 2-fluoro-6-(trifluoromethyl) benzoic acid involves adjusting the pH with hydrochloric acid, followed by liquid separation and extraction with dichloromethane .
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, N-chloro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophilic substitution often involves reagents like sodium amide (NaNH2) in liquid ammonia at low temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield aniline derivatives when reacted with sodium amide .
Aplicaciones Científicas De Investigación
Benzamide, N-chloro-2-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of pharmaceuticals, plastics, and rubber.
Mecanismo De Acción
The mechanism of action of Benzamide, N-chloro-2-fluoro- involves its interaction with specific molecular targets and pathways. For instance, derivatives of benzamide have been shown to inhibit enzymes like succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration . The presence of chlorine and fluorine atoms enhances the compound’s ability to form hydrogen bonds and π-π interactions with the target enzyme, thereby inhibiting its activity.
Comparación Con Compuestos Similares
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness: Benzamide, N-chloro-2-fluoro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and reactivity compared to other benzamide derivatives.
Propiedades
Número CAS |
446-23-1 |
|---|---|
Fórmula molecular |
C7H5ClFNO |
Peso molecular |
173.57 g/mol |
Nombre IUPAC |
N-chloro-2-fluorobenzamide |
InChI |
InChI=1S/C7H5ClFNO/c8-10-7(11)5-3-1-2-4-6(5)9/h1-4H,(H,10,11) |
Clave InChI |
WGEMSVFIUADXDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)


![1-(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13661172.png)


![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)






